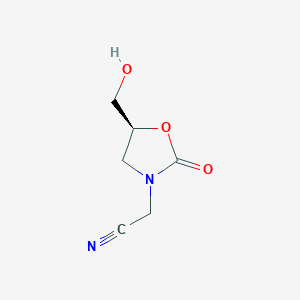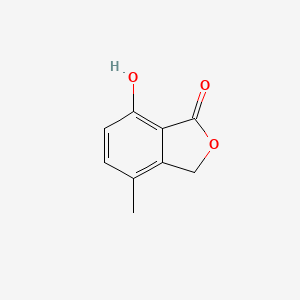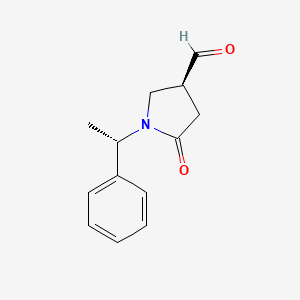
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both an aldehyde and a ketone functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde typically involves the selective functionalization of pyrrolidine derivatives. One common method includes the ring contraction and deformylative functionalization of piperidine derivatives . The process involves a domino reaction mechanism, starting with the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde and ketone functional groups allow it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
類似化合物との比較
Similar Compounds
- Pyrrolidine-3-carbaldehyde
- 1-Benzyl-pyrrolidine-3-carbaldehyde
- Pyrrolidin-2-ones
Uniqueness
(S)-5-Oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carbaldehyde is unique due to its chiral nature and the presence of both aldehyde and ketone functional groups. This combination allows for diverse reactivity and makes it a valuable intermediate in asymmetric synthesis and the production of enantiomerically pure compounds.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m0/s1 |
InChIキー |
PDZTVJWNDHOJNS-QWRGUYRKSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C=O |
正規SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
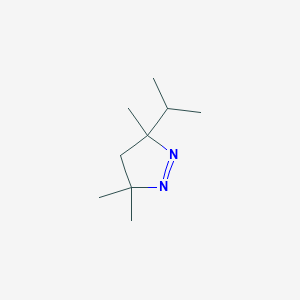
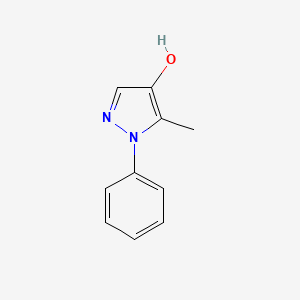
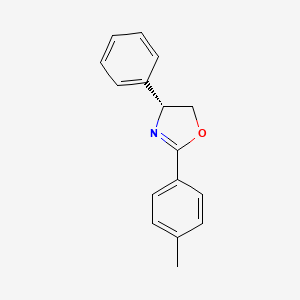
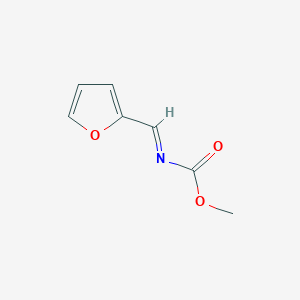
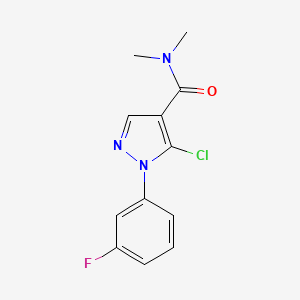
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
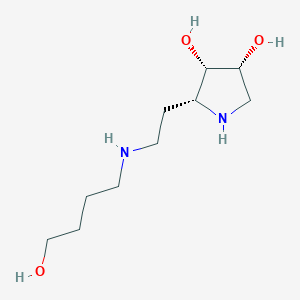
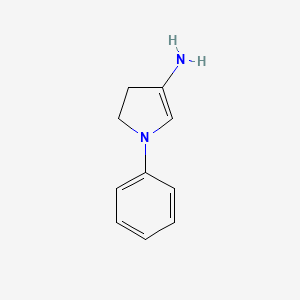
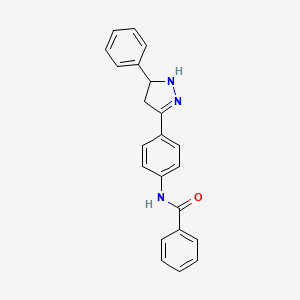
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
